molecular formula C10H10BrNO B13451210 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B13451210
M. Wt: 240.10 g/mol
InChI Key: AHZPLUAHUSDNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound belonging to the class of isoquinoline derivatives Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities

Preparation Methods

The synthesis of 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves several steps. One common synthetic route starts with the bromination of a suitable precursor, followed by cyclization and methylation reactions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and the reactions are typically conducted under reflux conditions to ensure complete conversion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

5-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H10BrNO/c1-6-2-3-8(11)7-4-5-12-10(13)9(6)7/h2-3H,4-5H2,1H3,(H,12,13)

InChI Key

AHZPLUAHUSDNNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)CCNC2=O

Origin of Product

United States

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